1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione
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Description
1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H20N4O5 and its molecular weight is 408.414. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalytic Applications
Quinazoline derivatives are synthesized through various methods, including reactions involving carbon dioxide and 2-aminobenzonitriles. Such compounds have been developed for their utility in green chemistry applications, showcasing their significance in synthesizing drugs like Prazosin, Bunazosin, and Doxazosin under environmentally friendly conditions (Patil, Tambade, Deshmukh, & Bhanage, 2009).
Biological and Pharmacological Activities
Quinazoline-2,4(1H,3H)-diones are key intermediates in the synthesis of several drugs, indicating their potential in medicinal chemistry for developing treatments for various health conditions. Their synthesis using carbon dioxide suggests an eco-friendly approach to drug manufacturing, contributing to the sustainability of pharmaceutical practices (Patil et al., 2008).
Molecular Detection and Sensing
Derivatives of quinazoline have been utilized in creating efficient chemosensors for ion detection, emphasizing their importance in analytical chemistry. These compounds exhibit reversible colorimetric and fluorescent changes upon interaction with specific ions, demonstrating their utility in developing sensitive and selective sensing materials (Zhang, Zhang, Ding, & Gao, 2020).
Properties
IUPAC Name |
1-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5/c1-4-24-20(26)16-7-5-6-8-17(16)25(21(24)27)12-18-22-19(23-30-18)13-9-14(28-2)11-15(10-13)29-3/h5-11H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSWWCCPGLEPDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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